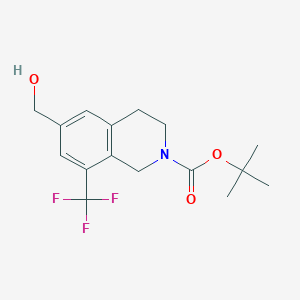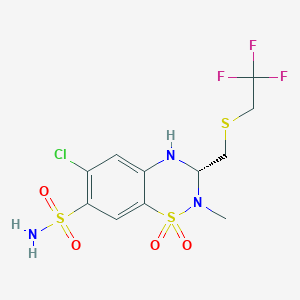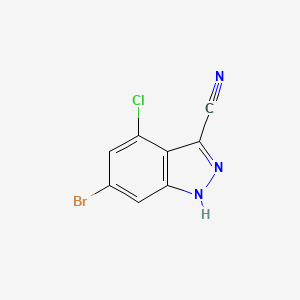
2-Chloro-4-iodo-5-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-iodo-5-methyl-1,3-oxazole is a heterocyclic compound that contains both chlorine and iodine substituents on an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-methyl-1,3-oxazole typically involves the halogenation of a precursor oxazole compound. One common method is the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method allows for the regiocontrolled introduction of halogen substituents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-iodo-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions can introduce additional aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-4-iodo-5-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-iodo-5-methyl-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Chloro-4-iodo-5-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of functionalization .
Propiedades
Fórmula molecular |
C4H3ClINO |
|---|---|
Peso molecular |
243.43 g/mol |
Nombre IUPAC |
2-chloro-4-iodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H3ClINO/c1-2-3(6)7-4(5)8-2/h1H3 |
Clave InChI |
PZAHYHQMAYORFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13900155.png)


![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)

![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)

![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)


![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)
